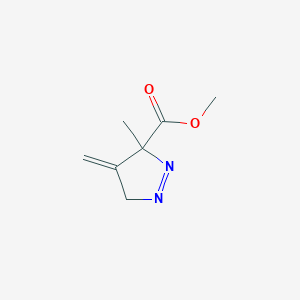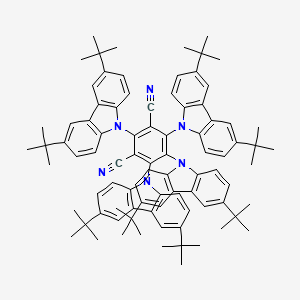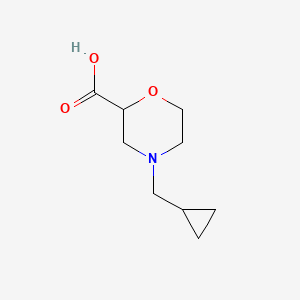![molecular formula C12H14N2O B13792951 Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound is part of the cyanoacetamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . Industrial production methods often utilize similar reaction conditions but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide can participate in condensation and substitution reactions.
Common reagents used in these reactions include triethylamine, phenacyl bromide, and boiling ethanol . The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities .
Scientific Research Applications
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- involves its interaction with molecular targets and pathways. The cyano and carbonyl groups in the compound are suitably positioned to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . These reactions often involve the active hydrogen on the cyanoacetamide, which participates in condensation and substitution reactions .
Comparison with Similar Compounds
Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- can be compared with other similar compounds such as:
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-Cyano-N-(4-methoxybenzyl)acetamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The uniqueness of Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]- lies in its specific substituent, which can impart distinct properties and applications .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-cyano-N-[(4-ethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O/c1-2-10-3-5-11(6-4-10)9-14-12(15)7-8-13/h3-6H,2,7,9H2,1H3,(H,14,15) |
InChI Key |
JUCYTDDCUFEDEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



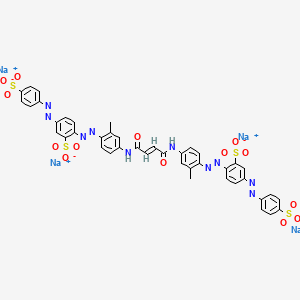
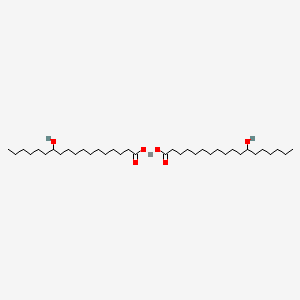
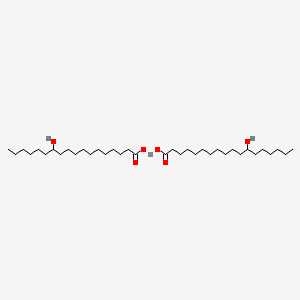
![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
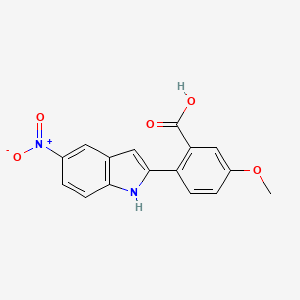

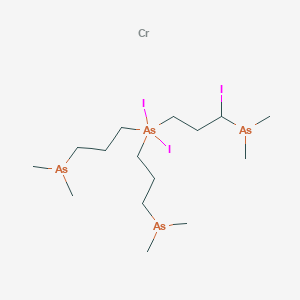
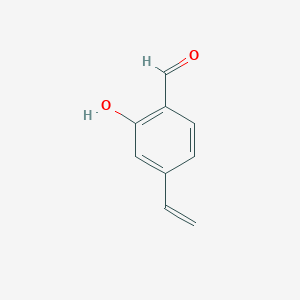
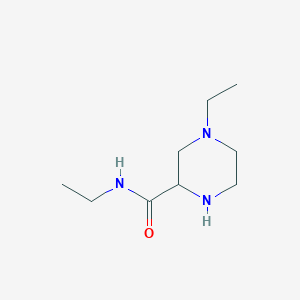
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
